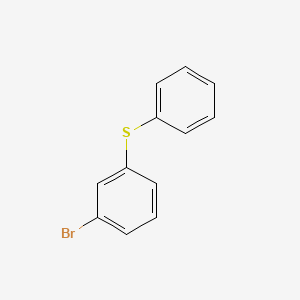

(3-Bromophenyl)(phenyl)sulfane

Description

(3-Bromophenyl)(phenyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl group and a 3-bromophenyl group bonded to a central sulfur atom. Its molecular structure imparts unique electronic and steric properties due to the electron-withdrawing bromine substituent at the meta position of the phenyl ring.

Synthesis and Physical Properties: The compound is synthesized via transition-metal-catalyzed methods. For instance, (3-Bromophenyl)(cyclopropylmethyl)sulfane reacts with styrene under CuH/Pd catalysis to yield this compound as a colorless liquid with high efficiency (94–95% yield) . Another method involves copper-promoted S-cyclopropylation of thiophenols, yielding (3-Bromophenyl)(cyclopropyl)sulfane (45% yield), though this intermediate requires further functionalization to obtain the target compound .

Properties

Molecular Formula |

C12H9BrS |

|---|---|

Molecular Weight |

265.17 g/mol |

IUPAC Name |

1-bromo-3-phenylsulfanylbenzene |

InChI |

InChI=1S/C12H9BrS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H |

InChI Key |

FGPSFZNISIIDND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -Br, -CF₃) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Electron-donating groups (e.g., -OCH₃, -CH₃) improve thermal stability but reduce electrophilicity .

Reactivity Trends in Sulfane Compounds

Evidence from substrate reactivity studies reveals the following order for sulfur-containing compounds:

Benzyl(phenyl)sulfane > Phenyl(2-phenylethyl)sulfane > 2-(phenylsulfonyl)pyridine > Phenyl(3-phenylpropyl)sulfane ≈ Diphenylsulfane .

Key Observations :

- Transition-metal catalysis (Cu/Pd) offers higher yields (>90%) but requires specialized conditions .

- Base-mediated methods are simpler but result in lower purity .

Pharmacological Potential

- Chalcone derivatives with 3-bromophenyl groups show cytotoxic effects against MCF-7 cells (e.g., IC₅₀ = 422.22 ppm for (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) .

- Garlic-derived sulfanes (e.g., DADS, DATS) induce apoptosis and cell cycle arrest in cancer cells .

The bromine atom may enhance membrane permeability and target affinity, but further studies are needed to validate these effects in (3-Bromophenyl)(phenyl)sulfane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.